methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate
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Overview
Description
Methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate is a chemical compound with the molecular formula C12H12N2O2S3 and a molecular weight of 312.434 g/mol . This compound contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry due to its ability to cross cellular membranes and interact strongly with biological targets .
Preparation Methods
The synthesis of methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate typically involves the reaction of appropriate thiadiazole derivatives with benzylthiol and methyl acetate under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction
Chemical Reactions Analysis
Methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form thiols or other reduced derivatives.
Scientific Research Applications
Methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s ability to cross cellular membranes makes it useful in studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate involves its interaction with biological targets through the thiadiazole ring. This interaction can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The specific molecular targets and pathways involved depend on the context of its use, such as in anticancer or antiviral research .
Comparison with Similar Compounds
Methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial properties.
5-Phenyl-1,3,4-thiadiazole-2-thiol: Studied for its anticancer activity.
2-Amino-1,3,4-thiadiazole: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and development.
Biological Activity
Methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, particularly focusing on its anticancer and antibacterial properties.
- Molecular Formula : C12H12N2O2S3
- Molecular Weight : 312.43 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several steps including the formation of the thiadiazole ring and the introduction of the benzylthio group. The general synthetic pathway can be outlined as follows:
- Formation of Thiadiazole Ring : The thiadiazole ring is formed through the reaction of hydrazinecarbothioamide with appropriate aldehydes or ketones.
- Introduction of Benzylthio Group : This is achieved by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base.
- Acetylation : The final step involves acetylation to produce the methyl ester derivative.
Anticancer Activity
Numerous studies have reported the anticancer properties of thiadiazole derivatives including this compound:
- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. For instance, derivatives with specific substitutions showed IC50 values as low as 0.37 µM against HeLa cells, indicating potent activity compared to standard drugs like sorafenib .
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
5d | HeLa | 0.37 |
5g | HeLa | 0.73 |
5k | HeLa | 0.95 |
Sorafenib | HeLa | 7.91 |
- Mechanism of Action : The mechanism appears to involve the inhibition of key enzymes related to DNA synthesis and cell division. Additionally, it disrupts cell membranes leading to increased permeability and apoptosis in cancer cells .
Antibacterial Activity
The antibacterial potential of this compound has also been explored:
- Activity Against Gram-positive Bacteria : Studies have shown that derivatives exhibit strong activity against Staphylococcus aureus and Staphylococcus epidermidis, often outperforming traditional antibiotics like norfloxacin and ciprofloxacin .
Case Studies
- Cytotoxic Evaluation : A study published in Medicinal Chemistry Research evaluated a series of thiadiazole derivatives for their anticancer activity. Compounds were tested against multiple cancer cell lines with promising results indicating effective proliferation inhibition .
- Antibacterial Testing : In another study focusing on antibacterial properties, various derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds displayed significant antibacterial activity comparable to established antibiotics .
Properties
IUPAC Name |
methyl 2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S3/c1-16-10(15)8-18-12-14-13-11(19-12)17-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFISGCLKMAGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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